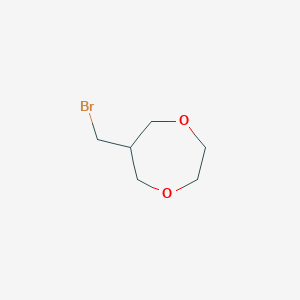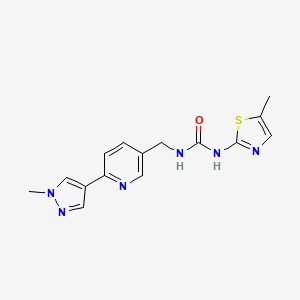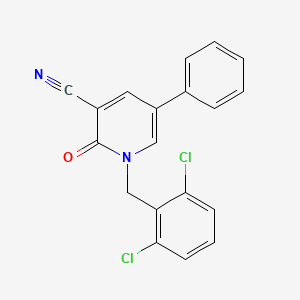![molecular formula C13H8ClNOS B2890836 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one CAS No. 960289-27-4](/img/structure/B2890836.png)
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one
Übersicht
Beschreibung
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the late 1990s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-47,497 has been used in scientific research to study the endocannabinoid system and its effects on the body.
Wirkmechanismus
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of a complex signaling system that regulates many physiological processes. When 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one binds to these receptors, it activates a series of biochemical reactions that can have a wide range of effects on the body.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving), anti-inflammatory, and anti-tumor properties. It has also been shown to have effects on mood, appetite, and immune function. These effects are mediated by the endocannabinoid system, and are the subject of ongoing research.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it easier to study and manipulate than natural cannabinoids, which are often present in low concentrations in cannabis. However, 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one also has some limitations. It is a potent psychoactive compound, which means that it can have significant effects on the behavior and physiology of experimental animals. This can make it difficult to interpret the results of experiments, and to extrapolate these results to humans.
Zukünftige Richtungen
There are many future directions for research on 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one and synthetic cannabinoids in general. One area of interest is the development of new drugs that target the endocannabinoid system. These drugs could be used to treat a wide range of conditions, including pain, inflammation, and cancer. Another area of interest is the study of the effects of synthetic cannabinoids on the brain and behavior. This research could help to shed light on the mechanisms underlying drug addiction and other psychiatric disorders. Finally, there is a need for more research on the safety and toxicity of synthetic cannabinoids, particularly in light of the recent rise in their recreational use.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has been used in scientific research to study the endocannabinoid system and its effects on the body. The endocannabinoid system is a complex system of receptors and neurotransmitters that is involved in many physiological processes, including pain sensation, mood, appetite, and immune function. 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has been used to study the effects of cannabinoids on these processes, and to develop new drugs that target the endocannabinoid system.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-10-3-1-8(2-4-10)11-7-9-5-6-15-13(16)12(9)17-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYGGUSKVPGNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2890758.png)

![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2890766.png)
![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)



![1-(2-fluorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2890773.png)
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)